4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
“4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” is a nitrogen-containing heterocycle . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis
The synthesis of “4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Reactions : This compound is a focus in the field of synthetic chemistry, with research detailing its synthesis and various reactions. A comprehensive review of its chemistry from 1990 to 2020 highlights its synthesis and biological activity (El‐Bana et al., 2020).
- Structural Analysis : X-ray diffraction studies and NMR solution studies have been conducted to understand the structural properties and tautomeric forms of derivatives of this compound (Quiroga et al., 1999).
Biological Activity
- Antibacterial Properties : Some derivatives of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one have been synthesized and evaluated for their in vitro antibacterial properties (Abdel‐Latif et al., 2019).
- Cytotoxic Activity : The cytotoxic activity of certain derivatives against cancer cell lines has been investigated, providing insight into potential therapeutic applications (Aggarwal et al., 2021).
Applications in Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : This compound serves as a precursor for the construction of various polyheterocyclic ring systems, highlighting its significance in heterocyclic chemistry (Metwally et al., 2008).
- Use in Multicomponent Synthesis : It has been used in multicomponent synthesis processes, demonstrating its utility in creating complex chemical structures (Nikpassand et al., 2010).
Future Directions
properties
IUPAC Name |
4,6-dimethyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3H,1-2H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUKWHWNLICEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282103 |
Source
|
Record name | 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one | |
CAS RN |
28491-67-0 |
Source
|
Record name | MLS002638996 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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